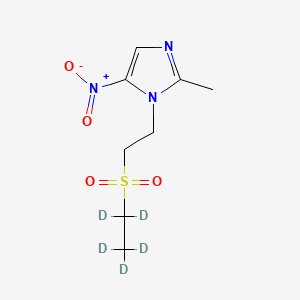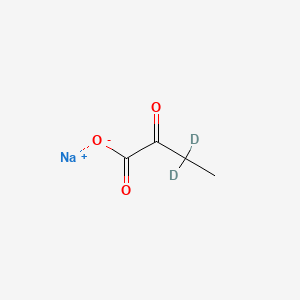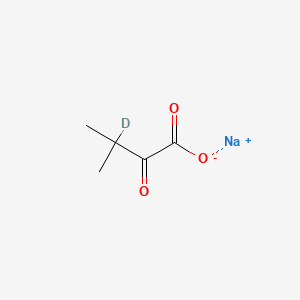![molecular formula C8H18N2O3 B565274 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide CAS No. 1216996-50-7](/img/structure/B565274.png)
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide” is an organic compound with the empirical formula C8H18N2O2 . It is also known by the synonym "2-[2-(1-Piperazinyl)ethoxy]ethanol" . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of “this compound” involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride . This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . After the reaction is completed, the mixture is filtered to recover piperazine dihydrochloride, and the filtrate is evaporated to remove the solvent . This results in a high-purity “this compound” crude product .Molecular Structure Analysis
The molecular weight of “this compound” is 174.24 . The InChI string is "1S/C8H18N2O2/c11-6-8-12-7-5-10-3-1-9-2-4-10/h9,11H,1-8H2" .Chemical Reactions Analysis
“this compound” reacts with isocyanates to form crosslinks . This results in improved mechanical properties and stability of polyurethane products .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a refractive index of 1.497 , a boiling point of 112-114°C/0.25 mmHg , and a density of 1.061 g/mL at 25°C .Safety and Hazards
Properties
IUPAC Name |
2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGZJDDHVVTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1)(CCOCCO)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)











